molecular formula C20H29N3O4 B5626680 azocan-1-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid

azocan-1-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid

Cat. No. B5626680
M. Wt: 375.5 g/mol
InChI Key: DZPRWEOOONJLEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex molecules involving morpholine and phenyl groups often employs reactions such as acid-catalyzed oligomerization and cycloaddition. For example, a study detailed the acid-catalyzed oligomerization between morpholine and benzylideneanilines, leading to the synthesis of hexahydro-4-aza-s-indacene derivatives in decent yield, suggesting a mechanism involving cyclization of an intermediate pentadienyl cation (Nomura, Kimura, Takeuchi, & Tomoda, 1978).

Molecular Structure Analysis

Structural analysis of molecules containing morpholine and azo groups can be performed using techniques such as X-ray diffraction. An example study conducted X-ray structural analysis on a morpholine-derivatized compound, providing insights into the geometry of the N―N double bond and the delocalization across the moiety, which could be relevant for understanding the structure of the compound (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Chemical Reactions and Properties

Chemical reactions involving morpholine and phenyl groups can include cycloadditions and acylations. A relevant study showed the preparation of morpholine carboxylic acid derivatives, which were then elaborated to produce a novel ring system, indicating the types of reactions these molecules may undergo (King & Martin, 1991).

properties

IUPAC Name

2-(azocan-1-yl)-2-[4-(morpholine-4-carbonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c24-19(25)18(22-10-4-2-1-3-5-11-22)16-6-8-17(9-7-16)21-20(26)23-12-14-27-15-13-23/h6-9,18H,1-5,10-15H2,(H,21,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPRWEOOONJLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(C2=CC=C(C=C2)NC(=O)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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